

# Spectroscopic Data for Dichloromethylsilane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dichloromethylsilane*

Cat. No.: *B8780727*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dichloromethylsilane** ( $\text{CH}_3\text{SiHCl}_2$ ), a volatile and moisture-sensitive organosilicon compound. The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral data and experimental methodologies for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of **Dichloromethylsilane** by providing information about the hydrogen and carbon environments within the molecule.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **Dichloromethylsilane** is characterized by two main signals corresponding to the methyl ( $\text{CH}_3$ ) and silyl ( $\text{Si-H}$ ) protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Dichloromethylsilane**

Signal Assignment	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
Si-H	5.586	Quartet	$J(^1\text{H}-^1\text{H}) = 2.3$
CH <sub>3</sub>	0.879	Doublet	$J(^1\text{H}-^1\text{H}) = 2.3$
Si-H	5.586	-	$^1J(^{29}\text{Si}-^1\text{H}) = 224$
CH <sub>3</sub>	0.879	-	$^2J(^{29}\text{Si}-^1\text{H}) = 8$

Data sourced from ChemicalBook.[1]

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **Dichloromethylsilane** shows a single resonance for the methyl carbon.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Dichloromethylsilane**

Signal Assignment	Chemical Shift ( $\delta$ ) [ppm]
CH <sub>3</sub>	~5-10 (estimated)

Note: An experimental value for the <sup>13</sup>C chemical shift of **Dichloromethylsilane** was not found in the surveyed literature. The provided value is an estimate based on related chlorosilane compounds.

## Experimental Protocol for NMR Spectroscopy

Due to the air and moisture sensitivity of **Dichloromethylsilane**, all sample preparations must be conducted under an inert atmosphere.[2]

- Sample Preparation (Inert Atmosphere):
  - A high-quality 5 mm NMR tube equipped with a J. Young valve is dried in an oven at >100 °C for several hours and cooled under vacuum or in a desiccator.

- Inside a glovebox or using Schlenk line techniques, the NMR tube is filled with approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., benzene- $d_6$  or chloroform- $d$ ). The solvent must be thoroughly dried over molecular sieves prior to use.
- A small amount of **Dichloromethylsilane** (typically 5-20  $\mu$ L) is added to the solvent in the NMR tube using a gastight syringe.
- The J. Young valve is sealed, and the outside of the tube is cleaned before insertion into the spectrometer.
- Instrumentation and Data Acquisition:
  - Spectrometer: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
  - $^1\text{H}$  NMR Acquisition Parameters:
    - Number of Scans: 16-64
    - Relaxation Delay: 1-5 seconds
    - Pulse Width: Calibrated  $90^\circ$  pulse
    - Spectral Width: 0-10 ppm
  - $^{13}\text{C}$  NMR Acquisition Parameters:
    - Number of Scans: 1024 or more, depending on concentration.
    - Relaxation Delay: 2-5 seconds
    - Pulse Program: A standard proton-decoupled pulse sequence.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in **Dichloromethylsilane**. The spectrum is dominated by absorptions corresponding to Si-H, C-H, and Si-Cl bond vibrations.

Table 3: IR Spectroscopic Data for **Dichloromethylsilane** (Gas Phase)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment
~2980	C-H asymmetric stretch
~2920	C-H symmetric stretch
~2230	Si-H stretch
~1410	CH <sub>3</sub> asymmetric deformation
~1260	CH <sub>3</sub> symmetric deformation (umbrella mode)
~850	CH <sub>3</sub> rock
~800	Si-C stretch
~550	Si-Cl <sub>2</sub> asymmetric stretch
~490	Si-Cl <sub>2</sub> symmetric stretch

Data interpreted from the NIST gas-phase IR spectrum.[\[3\]](#)[\[4\]](#)

## Experimental Protocol for IR Spectroscopy

- Sample Preparation (Neat Liquid Film):
  - This procedure must be performed in a low-moisture environment, such as a glovebox or a nitrogen-purged bag.
  - Two infrared-transparent salt plates (e.g., KBr or NaCl) are cleaned with a dry, volatile solvent (e.g., anhydrous dichloromethane) and dried.
  - A single drop of **Dichloromethylsilane** is placed onto the center of one salt plate using a syringe.[\[5\]](#)
  - The second salt plate is carefully placed on top to create a thin liquid film, avoiding the formation of air bubbles.[\[6\]](#)
  - The "sandwich" of salt plates is mounted in the spectrometer's sample holder.

- Instrumentation and Data Acquisition:
  - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
  - Acquisition Parameters:
    - Spectral Range: 4000-400  $\text{cm}^{-1}$
    - Resolution: 4  $\text{cm}^{-1}$
    - Number of Scans: 16-32
  - Background: A background spectrum of the clean, empty salt plates should be acquired immediately prior to the sample scan.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Dichloromethylsilane** results in the formation of a molecular ion and several characteristic fragment ions. The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) is observable in the chlorine-containing fragments.

Table 4: Mass Spectrometric Data for **Dichloromethylsilane** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
114	25	$[\text{CH}_3\text{SiH}^{35}\text{Cl}_2]^+$ (Molecular Ion)
116	16	$[\text{CH}_3\text{SiH}^{35}\text{Cl}^{37}\text{Cl}]^+$
118	3	$[\text{CH}_3\text{SiH}^{37}\text{Cl}_2]^+$
80	100	$[\text{CH}_3\text{SiH}^{35}\text{Cl}]^+$ (Base Peak)
82	33	$[\text{CH}_3\text{SiH}^{37}\text{Cl}]^+$
45	40	$[\text{CH}_3\text{SiH}_2]^+$

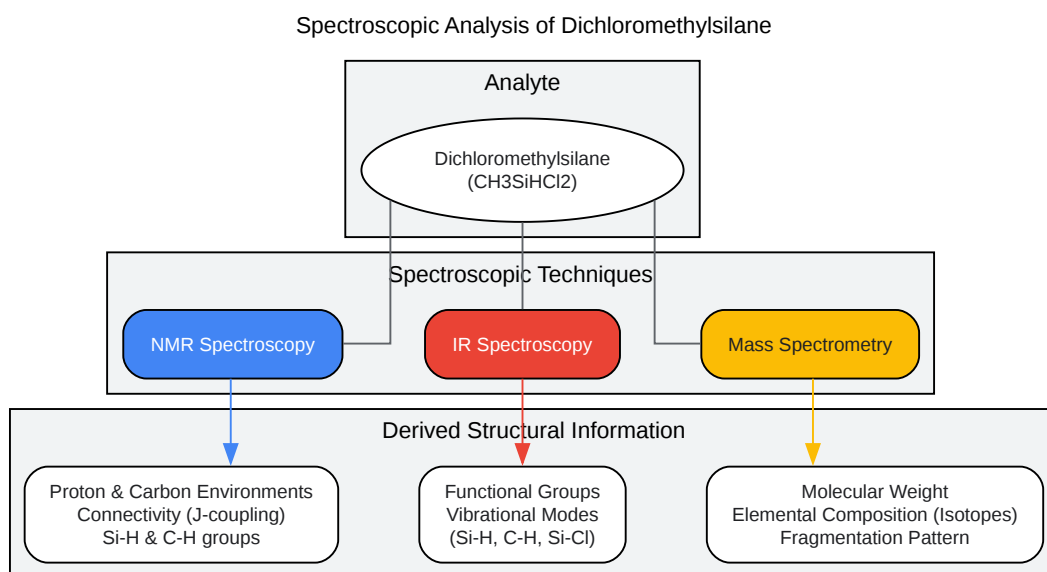
Data interpreted from the NIST Mass Spectrum.[\[7\]](#)

## Experimental Protocol for Mass Spectrometry

- Sample Introduction (for volatile, air-sensitive liquids):
  - A specialized cold inlet system is used to introduce the volatile sample into the mass spectrometer without exposure to air.[\[1\]](#)[\[8\]](#)
  - Under inert conditions (Schlenk line), a small amount of **Dichloromethylsilane** is condensed into a lockable sample tube cooled with liquid nitrogen.
  - The sealed sample tube is attached to the evacuated cold inlet system of the mass spectrometer.
  - The sample is allowed to warm to room temperature, and the vapor is carefully introduced into the ion source via a needle valve.
- Instrumentation and Data Acquisition:
  - Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
  - Ionization Parameters:
    - Ionization Energy: 70 eV[\[9\]](#)[\[10\]](#)
    - Source Temperature: ~200 °C
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  - Mass Range: 10-200 amu

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **Dichloromethylsilane**.



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Caption: Workflow for the spectroscopic characterization of **Dichloromethylsilane**.

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